molecular formula C10H17N3O B13326524 ((2S,3R)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine

((2S,3R)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine

Cat. No.: B13326524
M. Wt: 195.26 g/mol
InChI Key: CWHDRUFJAVOTOM-SCZZXKLOSA-N
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Description

((2S,3R)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine is a chiral organic compound with a unique structure that includes a tetrahydrofuran ring, a pyrazole moiety, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,3R)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Attachment of the Amine Group: The amine group can be introduced through reductive amination of an appropriate ketone or aldehyde precursor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or reduce any ketone or aldehyde intermediates.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, ((2S,3R)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral nature and functional groups.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it valuable for various applications.

Mechanism of Action

The mechanism by which ((2S,3R)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • ((2S,3R)-2-(1-Methyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine
  • ((2S,3R)-2-(1-Propyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine
  • ((2S,3R)-2-(1-Butyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine

Uniqueness

((2S,3R)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine is unique due to its specific ethyl substitution on the pyrazole ring. This substitution can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methanamine

InChI

InChI=1S/C10H17N3O/c1-2-13-7-9(6-12-13)10-8(5-11)3-4-14-10/h6-8,10H,2-5,11H2,1H3/t8-,10+/m1/s1

InChI Key

CWHDRUFJAVOTOM-SCZZXKLOSA-N

Isomeric SMILES

CCN1C=C(C=N1)[C@@H]2[C@H](CCO2)CN

Canonical SMILES

CCN1C=C(C=N1)C2C(CCO2)CN

Origin of Product

United States

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